molecular formula C21H27N3OS B2929164 (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105232-93-6

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2929164
CAS No.: 1105232-93-6
M. Wt: 369.53
InChI Key: CQVLWKDHYDRODR-MDZDMXLPSA-N
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Description

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Insights : The complex chemical structure of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one requires sophisticated synthetic strategies and characterization techniques. Research in molecular synthesis emphasizes the condensation reactions, often utilizing carbamimide and acid components under specific catalytic conditions to achieve the desired molecular architecture. Characterization employs a range of spectroscopic methods, including LCMS, NMR (1H and 13C), IR, and CHN elemental analysis, complemented by single crystal X-ray diffraction (XRD) studies to confirm the molecular structure and to understand the crystalline properties including unit cell parameters and space groups. These techniques are critical for elucidating the complex structures of new compounds, providing a foundation for further application-specific studies (Sanjeevarayappa et al., 2015).

Biological Evaluation and Applications

Antibacterial and Anthelmintic Activities : The evaluation of new compounds for potential antibacterial and anthelmintic applications is a critical step in the discovery of new therapeutics. Compounds synthesized with tert-butyl and piperazine motifs have been screened for in vitro activities against various pathogens. Despite showing moderate activity in some cases, these studies are essential for identifying starting points for further optimization toward more potent agents. The molecular interactions, such as weak C‒H···O interactions and aromatic π–π stacking, observed in the crystalline structures could play roles in their biological activities and are subjects of ongoing research (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

(E)-1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-21(2,3)18-16-26-19(22-18)15-23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVLWKDHYDRODR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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